![molecular formula C11H19NO2 B163346 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one CAS No. 132041-83-9](/img/structure/B163346.png)
2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one
Overview
Description
2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one, also known as EMD-386088, is a chemical compound that belongs to the class of spirocyclic compounds. It has been studied for its potential use in the treatment of various neurological disorders, such as anxiety, depression, and schizophrenia.
Mechanism of Action
The mechanism of action of 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one involves its binding to the serotonin 5-HT7 receptor, which is coupled to the G protein-coupled receptor (GPCR) signaling pathway. Upon binding, 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one activates the receptor and triggers a cascade of downstream signaling events, leading to the modulation of various neurotransmitter systems, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of mood and cognition, and the enhancement of learning and memory. In addition, 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one is its selectivity for the serotonin 5-HT7 receptor, which reduces the likelihood of off-target effects. In addition, 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one has been shown to have good oral bioavailability, which makes it a promising candidate for clinical development. However, one of the limitations of 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one is its relatively short half-life, which may require frequent dosing in order to maintain therapeutic levels.
Future Directions
There are several potential future directions for the study of 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one. One area of research could focus on the development of more potent and selective agonists of the serotonin 5-HT7 receptor, which may have improved therapeutic efficacy. Another area of research could explore the use of 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one in combination with other drugs, such as antipsychotics or antidepressants, to enhance their therapeutic effects. Finally, future studies could investigate the potential use of 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one in the treatment of other neurological disorders, such as Alzheimer's disease or Parkinson's disease.
Scientific Research Applications
2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one has been extensively studied for its potential use in the treatment of various neurological disorders, such as anxiety, depression, and schizophrenia. It has been shown to act as a selective agonist of the serotonin 5-HT7 receptor, which plays a key role in the regulation of mood, cognition, and behavior. In addition, 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one has been found to enhance the release of dopamine and norepinephrine, two neurotransmitters that are involved in the regulation of motivation, reward, and attention.
properties
CAS RN |
132041-83-9 |
|---|---|
Product Name |
2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one |
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C11H19NO2/c1-3-10-9(13)8-11(14-10)4-6-12(2)7-5-11/h10H,3-8H2,1-2H3 |
InChI Key |
UNYWJQCJOSOOBE-UHFFFAOYSA-N |
SMILES |
CCC1C(=O)CC2(O1)CCN(CC2)C |
Canonical SMILES |
CCC1C(=O)CC2(O1)CCN(CC2)C |
synonyms |
2-ethyl-8-methyl-3-oxo-1-oxa-8-azaspiro(4,5)decane 2-ethyl-8-methyl-3-oxo-1-oxa-8-azaspiro(4,5)decane, (+)-isomer 2-ethyl-8-methyl-3-oxo-1-oxa-8-azaspiro(4,5)decane, (-)-isomer YM 954 YM-954 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details














Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





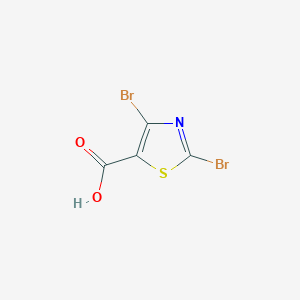

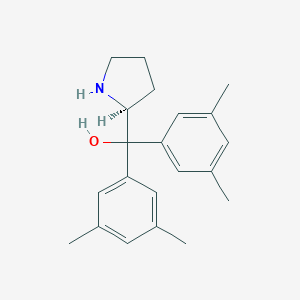
![tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B163290.png)

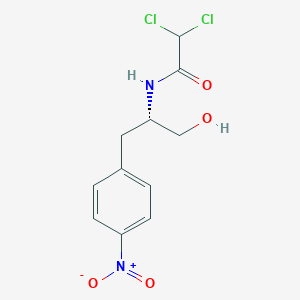
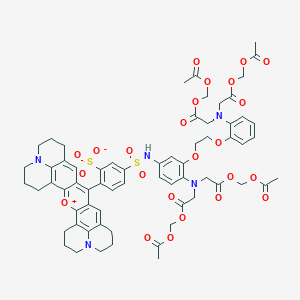
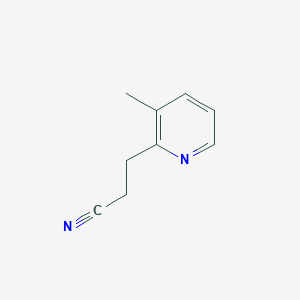
![(3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione](/img/structure/B163308.png)
